Product packaging for 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol(Cat. No.:)

4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11914879
M. Wt: 169.57 g/mol
InChI Key: ZHRHRGFLUDBAND-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a versatile heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused pyrazolopyridine scaffold, a structure of high interest in drug discovery due to its similarity to purine bases, which allows it to interact with a variety of biological targets . The presence of both chloro and hydroxy substituents at the 3 and 4 positions provides two distinct reactive sites for further synthetic elaboration, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The primary research applications of this compound are as a key intermediate in the synthesis of potential therapeutic agents. Pyrazolopyridine cores are frequently investigated in the development of kinase inhibitors . As a multifunctional synthetic intermediate, this compound is a valuable tool for exploring new chemical space in drug discovery projects. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3O B11914879 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11)

InChI Key

ZHRHRGFLUDBAND-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NNC2=O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Ol and Its Derivatives

General Strategies for Pyrazolo[4,3-c]pyridine Ring System Construction

The construction of the pyrazolo[4,3-c]pyridine skeleton can be broadly categorized into two main retrosynthetic approaches: annelating a pyridine ring onto a pre-existing pyrazole (B372694) moiety or, conversely, forming a pyrazole ring onto a functionalized pyridine precursor.

Formation of the Pyridine Ring onto an Existing Pyrazole Moiety

A prevalent strategy for synthesizing pyrazolo[4,3-c]pyridines involves the elaboration of a pyridine ring from a suitably substituted pyrazole. This approach often utilizes pyrazole derivatives bearing functional groups that can participate in cyclization reactions to form the six-membered pyridine ring.

One notable method begins with a 5-chloropyrazole-4-carbaldehyde derivative. Through a Sonogashira-type cross-coupling reaction with various terminal alkynes, a 5-alkynyl-1H-pyrazole-4-carbaldehyde intermediate is formed. Subsequent ring closure of this intermediate, often facilitated by an amine such as tert-butylamine, leads to the formation of the pyrazolo[4,3-c]pyridine system. beilstein-journals.org This sequence highlights the versatility of starting from a pyrazole core to build the fused pyridine ring.

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety

Alternatively, the pyrazolo[4,3-c]pyridine system can be constructed by forming the pyrazole ring on a pyridine template. This method typically involves a pyridine derivative with vicinal functional groups that can react with a hydrazine equivalent to form the five-membered pyrazole ring. While less common for the [4,3-c] isomer, this strategy is a cornerstone in the synthesis of other pyrazolopyridine isomers and remains a viable approach.

Specific Synthetic Approaches to 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol Scaffolds

The synthesis of pyrazolo[4,3-c]pyridin-3-ols, which are tautomers of pyrazolo[4,3-c]pyridin-3(2H)-ones, and their derivatives can be achieved through various specific methodologies. These methods are often designed to allow for the introduction of diverse substituents on the bicyclic core.

Synthesis of Pyrazolo[4,3-c]pyridin-3-ols via Cyclization Reactions

Cyclization reactions are fundamental to the formation of the pyrazolo[4,3-c]pyridin-3-ol scaffold. A key approach involves the condensation of a dienamine with various amines. For instance, the synthesis of 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates has been reported, which provides a foundational structure that is closely related to the target compound. While specific details for the direct synthesis of the 4-chloro derivative via this method are not extensively documented in readily available literature, this route represents a plausible pathway where subsequent chlorination could be explored.

Another cyclization strategy involves the regioselective 6-endo-dig cyclization of oximes derived from 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes, which are treated with silver triflate to yield the corresponding 1H-pyrazolo[4,3-c]pyridine 5-oxides. beilstein-journals.org

Microwave-Assisted Synthetic Protocols for Pyrazolo[4,3-c]pyridines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazolo[4,3-c]pyridines.

A significant application of microwave irradiation is in the one-pot multicomponent synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This is achieved by the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions. beilstein-journals.orgresearchgate.net This efficient one-pot procedure underscores the utility of microwave technology in rapidly generating a library of substituted pyrazolo[4,3-c]pyridines.

The cyclization of alkynylaldehydes to form the pyrazolo[4,3-c]pyridine core can also be significantly expedited with microwave assistance. For example, the reaction of 5-alkynyl-1H-pyrazole-4-carbaldehydes with tert-butylamine to yield the corresponding pyrazolo[4,3-c]pyridines has been shown to proceed with improved yields under microwave irradiation compared to conventional heating. beilstein-journals.org

Starting MaterialReagentsConditionsProductYieldReference
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkynetert-butylamine, Pd catalystMicrowave6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridineModerate to Good beilstein-journals.orgresearchgate.net
5-alkynyl-1H-pyrazole-4-carbaldehydetert-butylamineMicrowavePyrazolo[4,3-c]pyridine52-71% beilstein-journals.org

Multicomponent Reaction (MCR) Strategies in Pyrazolo[4,3-c]pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that contains substantial portions of all the reactants. This approach is particularly valuable for the synthesis of complex heterocyclic scaffolds like pyrazolo[4,3-c]pyridines, as it allows for the rapid generation of molecular diversity.

One example of an MCR approach is the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through a one-pot procedure. beilstein-journals.orgresearchgate.net This reaction combines a 5-chloropyrazole-4-carbaldehyde, a terminal alkyne, and tert-butylamine under Sonogashira-type cross-coupling conditions, often enhanced by microwave irradiation, to directly afford the substituted pyrazolo[4,3-c]pyridine. beilstein-journals.org

While not leading directly to the title compound, a multicomponent reaction of 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester has been discovered for the formation of novel dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, showcasing the power of MCRs in constructing complex fused pyrazole systems. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct ScaffoldReference
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydeTerminal alkynetert-butylaminePd catalyst, Microwave6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine beilstein-journals.orgresearchgate.net
3-aminopyrazol-5-oneSubstituted salicylic aldehydeAcetylacetic esterPiperidine, Acetic acid, RefluxDihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione nih.gov

Regioselective Synthesis and Functionalization of the Pyrazolo[4,3-c]pyridine Core

Regiocontrol is a critical aspect of synthesizing pyrazolopyridines, as different isomers can exhibit varied biological activities. Multicomponent reactions have emerged as an important strategy for the regioselective synthesis of these scaffolds. nih.gov

Vectorial functionalization is a powerful strategy for elaborating a core heterocyclic scaffold by selectively modifying different positions, or "growth vectors." This approach is particularly valuable in fragment-based drug discovery for transforming initial hits into more potent lead compounds. nih.govresearchgate.net While extensively demonstrated on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, the principles are applicable to the [4,3-c] isomer. nih.govrsc.orgrsc.org

This strategy involves a series of selective reactions to functionalize distinct sites on the pyrazolopyridine ring system:

N-1 and N-2 positions: These can be accessed through selective protection and alkylation reactions. nih.govresearchgate.netrsc.org

C-3 position: Functionalization at this site can be achieved through tandem borylation and Suzuki–Miyaura cross-coupling reactions. nih.govresearchgate.netrsc.org

C-5 position: This position is amenable to modification via palladium-catalyzed Buchwald–Hartwig amination. nih.govresearchgate.netrsc.org

C-7 position: Selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or transmetalation for Negishi cross-coupling, allows for diversification at this site. nih.govresearchgate.netrsc.org

By combining these selective functionalization reactions, a single pyrazolopyridine core can be elaborated along multiple vectors, providing a systematic route to a diverse range of derivatives. nih.gov

Building on the principles of vectorial functionalization, specific strategies have been developed to introduce a variety of substituents at different positions of the pyrazolo[4,3-c]pyridine core.

One approach involves a microwave-assisted, one-pot multicomponent procedure starting from a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde. researchgate.net This reaction with terminal alkynes in the presence of tert-butylamine under Sonogashira-type conditions yields 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. researchgate.net

Another strategy focuses on the condensation of a dienamine intermediate with various amines that contain sulfonamide fragments. This reaction, carried out by refluxing in methanol, produces 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates in good yields. mdpi.com

Table 2: Examples of Substituent Variation on the Pyrazolo[4,3-c]pyridine Core

Position Synthetic Method Starting Material Resulting Substituent
C-6 Multicomponent Sonogashira-type coupling 5-chloro-pyrazole-4-carbaldehyde Various alkyl/aryl groups researchgate.net
N-5 Condensation Dienamine Sulfonamide-containing moieties mdpi.com
C-7 Selective metalation/Negishi coupling N-protected halopyrazolopyridine Aryl groups researchgate.net

Novel Methodologies for Introducing Chlorine and Hydroxyl Groups at Specific Positions

The introduction of specific functional groups, such as chlorine and hydroxyl moieties, at precise locations on the pyrazolopyridine scaffold is crucial for modulating the compound's properties. Recent advancements have provided novel methods for these transformations.

A general strategy for introducing halogens involves electrophilic ring-opening halogenation. nih.govresearchgate.net This method uses electrophilic chlorinating or brominating reagents under mild conditions to induce a skeletal rearrangement. nih.govresearchgate.net The process proceeds through the selective cleavage of heteroaromatic C-N or N-N bonds, leading to the formation of structurally diverse halogenated compounds. nih.govresearchgate.net This represents a significant departure from traditional substitution reactions. While demonstrated on pyrazoloazines, this skeletal transformation approach offers a valuable platform for creating halogenated scaffolds from simple heteroaromatic precursors. nih.govresearchgate.net

Recent progress in the broader field of (hetero)arene chlorination has also introduced novel reagents and green chemistry principles. thieme-connect.de Many modern methods utilize environmentally benign and readily available chlorine sources like NaCl, KCl, and HCl, moving away from more hazardous traditional reagents. thieme-connect.de New direct chlorinating agents and techniques involving electrochemistry and photochemistry are also expanding the toolkit for such transformations. thieme-connect.de

The introduction of the hydroxyl group at the C-3 position, as seen in the parent compound this compound, is often an intrinsic part of the ring-formation strategy. For example, the synthesis of pyrazolo[4,3-c]pyridine sulfonamides results in a 3-oxo functionality, which exists in tautomeric equilibrium with the 3-hydroxy form. mdpi.com

Biological Activities and Molecular Mechanisms of Action for Pyrazolo 4,3 C Pyridine Derivatives

Protein-Protein Interaction (PPI) Modulation

Inhibition of PEX14-PEX5 PPI with Trypanocidal Implications

The protein-protein interaction (PPI) between PEX14 and PEX5 is crucial for the import of proteins into glycosomes, which are organelles essential for the metabolism of Trypanosoma parasites, the causative agents of devastating diseases like Human African Trypanosomiasis (HAT) and Chagas disease. nih.govuni-hannover.de The disruption of this transport process leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite, making the PEX14-PEX5 PPI an attractive target for novel chemotherapeutics. nih.govuni-hannover.de

Researchers have successfully developed pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of this critical PPI. nih.govacs.org Through structure-guided computational screening and subsequent optimization, a lead compound, a pyrazolo[4,3-c]pyridine derivative identified as compound 1 , was found to disrupt the interaction between the PEX5-derived peptide and both Trypanosoma brucei PEX14 (TbPEX14) and Trypanosoma cruzi PEX14 (TcPEX14). acs.org

These inhibitors have demonstrated significant cellular activity against Trypanosoma species, including the human pathogens Trypanosoma brucei gambiense and Trypanosoma cruzi. nih.govuni-hannover.de The trypanocidal activity of these compounds underscores the potential of targeting the PEX14-PEX5 PPI as a therapeutic strategy against trypanosomal infections. cnr.it

Table 1: Trypanocidal Activity of Representative Pyrazolo[4,3-c]pyridine Derivatives

Compound Target EC₅₀ (µM) Reference
Compound 1 TbPEX14-PEX5 PPI 265 acs.org
Compound 1 TcPEX14-PEX5 PPI 539 acs.org
Aminoalkyl derivative 50 T. cruzi amastigotes < 1 cnr.it
Aminoalkyl derivative 61 T. cruzi amastigotes < 1 cnr.it

Mechanism of PPI Disruption

The mechanism by which pyrazolo[4,3-c]pyridine derivatives disrupt the PEX14-PEX5 PPI has been elucidated through X-ray crystallography, NMR binding data, and molecular dynamics simulations. nih.govuni-hannover.de The central pyrazolo[4,3-c]pyridine scaffold of the inhibitor plays a key role in the interaction with the PEX14 protein. acs.org

Docking studies have revealed that the pyrazolo[4,3-c]pyridine core can establish favorable π–π stacking interactions with key phenylalanine residues (Phe17 and Phe34) at the PPI interface of TbPEX14. acs.org The substituents on the pyrazolo[4,3-c]pyridine scaffold are crucial for optimizing the binding affinity. For instance, in one derivative, the phenyl ring of the inhibitor occupies a tryptophan pocket, while a naphthalene (B1677914) system fills another part of a phenylalanine hotspot on the PEX14 protein. acs.org By occupying these critical binding pockets, the pyrazolo[4,3-c]pyridine inhibitors effectively block the binding of the native PEX5 protein, thus disrupting the essential protein import machinery of the parasite. acs.org

Anti-proliferative and Apoptotic Induction Effects in Cancer Cell Lines

Pyrazolo[4,3-c]pyridine derivatives have also been investigated for their potential as anticancer agents, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.goveurekaselect.com

Cell Cycle Perturbation Studies

Certain pyrazolo[3,4-c]pyridine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. For example, the most active compound in one study, 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a ), was found to arrest prostate cancer cells (PC-3) in the S phase of the cell cycle. nih.gov Similarly, a pyrazole (B372694) derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f ), induced cell cycle arrest in the S phase in triple-negative breast cancer cells (MDA-MB-468). waocp.org This blockade of the cell cycle prevents cancer cells from dividing and proliferating.

Apoptosis Induction Pathways

In addition to halting the cell cycle, pyrazolo[4,3-c]pyridine and related pyrazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through multiple pathways. waocp.orgnih.gov

One of the key mechanisms involves the generation of reactive oxygen species (ROS). waocp.org Increased levels of ROS can lead to cellular stress and damage, ultimately triggering apoptosis. nih.gov This is often accompanied by a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. nih.gov

Furthermore, these compounds have been observed to activate key executioner proteins in the apoptotic cascade, such as caspase-3 and caspase-9. waocp.orgnih.gov The activation of these caspases leads to the systematic dismantling of the cell. Some pyrazolo[3,4-d]pyridazine derivatives have been shown to disrupt the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, leading to an increase in the Bax/Bcl-2 ratio, which favors apoptosis. nih.gov These derivatives also led to the significant overexpression of the tumor suppressor gene p53. nih.gov

Antimicrobial Activities: Bacterial and Fungal Strains

The antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives and their isomers has been explored against a range of bacterial and fungal pathogens. eurekaselect.com While some derivatives have shown promising activity, the efficacy can vary significantly depending on the specific chemical structure and the microbial strain being tested.

For instance, a series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives exhibited slight activity against the Gram-positive bacteria Bacillus cereus and Staphylococcus aureus. researchgate.net However, these same compounds did not show any significant antifungal activity against various Candida species. researchgate.net

In another study, pyrazolo[3,4-b]pyridine derivatives displayed moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. japsonline.com Some pyrazolo[3,4-b]pyridine derivatives have also shown slight to high antimicrobial activity, with one compound being nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum. jst.go.jp Additionally, a pyrazolo[4,3-c]cinnoline derivative has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. bohrium.com

Table 2: Antimicrobial Activity of Representative Pyrazolo-Pyridine Derivatives

Compound Class Organism Activity Reference
Pyrazolo[3,4-c]pyridines B. cereus, S. aureus Slight researchgate.net
Pyrazolo[3,4-c]pyridines Candida species Not significant researchgate.net
Pyrazolo[3,4-b]pyridines B. subtilis, S. aureus, E. coli Moderate japsonline.com
Pyrazolo[3,4-b]pyridine (7b) Fusarium oxysporum High (MIC 0.98 µg/mL) jst.go.jp

Anti-inflammatory Activities

Pyrazolo[4,3-c]pyridine and its bioisosteres are recognized for their anti-inflammatory properties. eurekaselect.com Their mechanism of action in this context often involves the modulation of key inflammatory pathways.

For example, certain pyrazolo[4,3-c]quinoline derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov Overproduction of NO is a hallmark of inflammatory conditions.

Other related structures, such as pyrazolo[4,3-c]cinnoline derivatives, have also demonstrated good anti-inflammatory activity with the added benefit of reduced ulcerogenic and lipid peroxidation activity compared to the standard anti-inflammatory drug naproxen. bohrium.com Docking studies have suggested that these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. bohrium.com Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme family that can be associated with inflammation. nih.gov

Antiviral Activities

The pyrazolo[4,3-c]pyridine scaffold is a component of various heterocyclic compounds that have been explored for their potential antiviral effects. eurekaselect.com Research into related pyrazolopyridine structures has indicated activity against a range of viruses. For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine system have demonstrated inhibitory effects on the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1).

In one study, N-heterocyclic compounds based on the pyrazolopyridine core were evaluated for their anti-HSV-1 activity. The findings revealed that these derivatives could interfere with different stages of the viral replication cycle. Specifically, certain compounds were found to affect viral adsorption, while others interfered with the α- and γ-phases of virus replication.

It is important to note that while these findings are promising for the broader class of pyrazolopyridines, no specific antiviral activity has been reported for 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol itself.

Modulation of Nervous System Targets (e.g., Anxiolytic Potential)

Derivatives of pyrazolo[4,3-c]pyridine have been investigated for their effects on the central nervous system, with some compounds showing potential as anxiolytic agents. eurekaselect.com These compounds are of interest for their ability to modulate nervous system targets.

One notable example is the derivative GIZh-72, which has been studied for its anxiolytic properties. Research has shown that this compound exhibits anxiolytic effects in preclinical models. The mechanism of action for these effects has also been a subject of investigation to understand how these molecules interact with neural pathways to reduce anxiety-like behaviors.

While these studies on derivatives highlight the potential of the pyrazolo[4,3-c]pyridine scaffold in modulating nervous system targets, specific data on the anxiolytic or other nervous system effects of this compound are not documented in the available literature.

Structure Activity Relationship Sar Studies of 4 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Ol Analogs

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of the pyrazolo[4,3-c]pyridine scaffold is highly sensitive to the nature and position of its substituents. Research into its derivatives as inhibitors of various targets, such as carbonic anhydrases (CAs) and protein-protein interactions (PPIs), has demonstrated how modifications to the core structure can dramatically alter potency and selectivity.

In the context of carbonic anhydrase inhibition , a series of pyrazolo[4,3-c]pyridine sulfonamides has been synthesized and evaluated against several human (h) CA isoforms. nih.govresearchgate.net The SAR studies highlighted that the linker connecting the pyrazolo[4,3-c]pyridine moiety to a benzenesulfonamide (B165840) group is critical for activity. For instance, the presence of an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity. researchgate.net Conversely, a direct connection between the two moieties decreased activity against hCA I, and a simple ethyl linker was detrimental. researchgate.net

The following table summarizes the inhibitory activity (Kᵢ) of selected pyrazolo[4,3-c]pyridine sulfonamide analogs against four human carbonic anhydrase isoforms, illustrating the impact of substituent variation.

CompoundSubstituent/Linker DescriptionhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
1a-CH₂-CH₂- linker to sulfonamide196.436.8112.86.8
1bDirectly connected sulfonamide59.125.6105.94.5
1f-N(CH₃)C(O)CH₂CH₂- linker to sulfonamide21.612.525.44.7

Similarly, in the development of inhibitors for the PEX14–PEX5 protein-protein interaction , a critical process for parasite survival, the pyrazolo[4,3-c]pyridine scaffold served as a central building block. acs.orgnih.gov An initial hit, compound 1 , was identified through in silico screening. acs.org Subsequent optimization revealed that substitutions at different positions had distinct effects. The introduction of a methoxy (B1213986) group at the C-4 position of a naphthalene (B1677914) ring appended to the scaffold was found to be crucial for high-affinity interaction with the target protein, TbPEX14. acs.org Derivatives lacking this specific methoxy group showed significantly reduced activity. acs.org

Investigation of Hydrogen Bonding Networks and Molecular Interactions

Molecular modeling and structural biology techniques like X-ray crystallography have provided detailed insights into how pyrazolo[4,3-c]pyridine analogs interact with their biological targets at an atomic level.

For carbonic anhydrase inhibitors , the sulfonamide group is a key pharmacophoric feature, acting as a zinc binder within the enzyme's active site. nih.gov Docking studies of pyrazolo[4,3-c]pyridine sulfonamides into the active sites of different CA isoforms have revealed specific hydrogen bonding patterns. For example, in one active compound, the carbonyl substituent was predicted to form a hydrogen bond with the residue Trp5, while the carbonyl group of the heterocyclic ring interacted with Trp204 in hCA I. researchgate.net The precise nature of these interactions governs the compound's potency and selectivity for different CA isoforms. researchgate.net

In the case of PEX14-PEX5 PPI inhibitors , the pyrazolo[4,3-c]pyridine core itself plays a vital role in binding. acs.org Docking studies, supported by NMR and X-ray data, showed that the central scaffold lies over Phe17 and Phe34 residues of the PEX14 protein, forming favorable π–π stacking interactions. acs.org The substituents attached to this core are positioned to occupy specific hydrophobic pockets. For instance, in an optimized compound, the naphthalene moiety fits into a "Phe pocket," while another part of the molecule occupies a "Trp pocket," mimicking the natural binding of the PEX5 protein. acs.org

Conformational Analysis and its Influence on Ligand-Target Binding

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind effectively to a target. For pyrazolo[4,3-c]pyridine analogs, maintaining a favorable conformation for binding is essential for their activity.

Studies on PEX14-PEX5 inhibitors have shown that the active ligands bind to the protein interface in a low-energy conformation. acs.org This indicates that the molecule does not need to adopt a strained or energetically unfavorable shape to bind, which is beneficial for affinity. The substitution pattern on the pyrazolo[4,3-c]pyridine ring can significantly influence the molecule's conformational freedom. It was noted that substitution at the N-1 position of the pyrazole (B372694) ring would lead to a considerable entropic penalty, as the molecule would have to overcome a higher energy barrier to adopt the necessary conformation to fit into the binding hotspot. acs.org This highlights the importance of placing substituents at positions that allow the molecule to readily adopt the bioactive conformation.

Identification of Pharmacophoric Features for Desired Bioactivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on SAR and interaction studies, key pharmacophoric models for pyrazolo[4,3-c]pyridine analogs have been proposed.

For carbonic anhydrase inhibitors , the essential pharmacophoric elements are:

The pyrazolo[4,3-c]pyridine scaffold, which serves as the central framework. nih.govresearchgate.net

An unsubstituted sulfonamide group, which acts as the primary zinc-binding group, crucial for anchoring the inhibitor in the enzyme's active site. nih.gov

A specific linker between the scaffold and the sulfonamide-bearing aryl group, which modulates potency and isoform selectivity. researchgate.net

For PEX14-PEX5 PPI inhibitors , the pharmacophore is defined by:

The rigid pyrazolo[4,3-c]pyridine central scaffold, which provides the foundation for π–π stacking interactions with key phenylalanine residues in the target protein. acs.org

Two distinct aromatic substituents positioned to occupy two separate hydrophobic pockets on the protein surface (the Trp and Phe pockets). acs.org

Specific functional groups, such as a methoxy group on one of the aromatic substituents, which form critical interactions to enhance binding affinity. acs.org

Strategies for Lead Optimization and Potency Enhancement

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and other properties. Several strategies have been successfully applied to pyrazolo[4,3-c]pyridine analogs.

A primary strategy is structure-guided design , which relies on structural information from X-ray crystallography or molecular modeling to make rational modifications. This was effectively used in developing the PEX14-PEX5 inhibitors. acs.orguni-hannover.de After identifying an initial hit, researchers used X-ray structures of the inhibitor bound to the target protein to guide the synthesis of new analogs. acs.org This led to the creation of a hybrid molecule that merged the beneficial features of two separate binders, resulting in a compound with superior activity. acs.org

Another key strategy is scaffold simplification or modification . In some contexts, simplifying a complex lead compound can improve its properties. nih.gov Conversely, for kinase inhibitors, bioisosteric replacement, where one part of a molecule is replaced by another with similar physical or chemical properties, has been used. For example, replacing a pyrrole (B145914) with a pyrazole to create a pyrazolo[4,3-b]pyridine ring was employed to improve the metabolic profile of a series of inhibitors. nih.gov

Systematic exploration of substituents at various positions on the scaffold is a fundamental lead optimization technique. This was demonstrated in the development of c-Met kinase inhibitors based on a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, where different substituents were tested to improve potency and selectivity. nih.govresearchgate.net This iterative process of synthesis and biological testing allows for the gradual enhancement of the desired activity. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how ligands like the derivatives of 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol interact with their protein targets at a molecular level.

Prediction of Binding Modes with Target Proteins (e.g., Kinases, CAs, PEX14)

Computational studies have successfully predicted the binding modes of pyrazolo[4,3-c]pyridine derivatives with several important protein targets.

PEX14: In the search for inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), which is crucial for the survival of trypanosomes, a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit through an in silico screening cascade using a Trypanosoma brucei PEX14 (TbPEX14) homology model. acs.org The docking-derived binding pose revealed that the central pyrazolo[4,3-c]pyridine scaffold of the hit compound lays over the Phe17 and Phe34 residues of PEX14. acs.org This placement is noteworthy as it represents a mirror image of how the native PEX5 protein fragments bind to PEX14. acs.org

Carbonic Anhydrases (CAs): Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of various carbonic anhydrase isoforms, which are metalloenzymes involved in numerous physiological and pathological processes. mdpi.com Computational procedures were employed to elucidate the binding mode of this class of compounds within the active site of the tumor-associated human isoform hCA IX. mdpi.com The studies aimed to understand the interactions responsible for the observed inhibitory activity against human (hCA I, II, IX, XII) and bacterial (β- and γ-CAs) isoforms. mdpi.com

Kinases: While specific docking studies on this compound with kinases are not detailed in the provided context, related pyrazolopyrimidine scaffolds are well-established as kinase inhibitors. nih.gov For instance, molecular docking of pyrazolo[3,4-d]pyrimidine derivatives confirmed a good fit into the CDK2 active site, highlighting key interactions. nih.gov This approach demonstrates the utility of docking in predicting binding modes for kinase targets, a method applicable to the pyrazolo[4,3-c]pyridine scaffold.

Analysis of Ligand-Receptor Interactions

The analysis of interactions between the ligand and the receptor's active site is crucial for understanding the basis of molecular recognition and for guiding lead optimization.

Interactions with PEX14: The binding of the pyrazolo[4,3-c]pyridine derivative to PEX14 is stabilized by significant non-covalent interactions. A key feature of the predicted binding pose is the formation of favorable π–π stacking interactions between the pyrazolo[4,3-c]pyridine central scaffold and the aromatic rings of Phe17 and Phe34 residues on the protein surface. acs.org

Interactions with Carbonic Anhydrases: For pyrazolo[4,3-c]pyridine sulfonamides, the inhibitory mechanism involves interactions with the catalytic zinc ion (Zn²⁺) in the CA active site. mdpi.com The sulfonamide moiety is crucial, as it coordinates with the zinc ion. The surrounding amino acid residues in the active site form hydrogen bonds and van der Waals interactions with the pyrazolo[4,3-c]pyridine core and its substituents, determining the compound's potency and isoform selectivity. mdpi.com

Target ProteinLigand ScaffoldKey Interacting Residues/FeaturesType of Interaction
PEX14Pyrazolo[4,3-c]pyridinePhe17, Phe34π–π stacking
Carbonic Anhydrase (CA) IXPyrazolo[4,3-c]pyridine SulfonamideActive Site Zn²⁺Coordination
Carbonic Anhydrase (CA) IXPyrazolo[4,3-c]pyridine SulfonamideActive Site Amino AcidsHydrogen Bonding, van der Waals

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and identifying key molecular features that govern their potency.

Development of Predictive Models for Biological Activity

While a specific QSAR model for this compound was not found, structure-activity relationship (SAR) data for related compounds provides the foundation for such models. For the pyrazolo[4,3-c]pyridine inhibitors of PEX14, a clear relationship between the substituent's properties and binding affinity was established. acs.org It was observed that binding to PEX14 correlates positively with the basicity of the substituents at the N-1 position of the pyrazole (B372694) ring. acs.org For example, comparing compounds with different amine substituents showed that more basic amines led to stronger binding. acs.org This qualitative finding is a critical first step toward developing a predictive QSAR model.

Compound Pair ComparisonObservation on PEX14 BindingInferred Relationship
50 vs 58Binding correlates with basicityHigher basicity enhances binding
54 vs 57Binding correlates with basicityHigher basicity enhances binding
55 vs 56Binding correlates with basicityHigher basicity enhances binding
59 vs 60Binding correlates with basicityHigher basicity enhances binding
Data derived from a study on pyrazolo[4,3-c]pyridine derivatives as PEX14 inhibitors. acs.org

Identification of Key Molecular Descriptors

The identification of molecular descriptors that significantly influence biological activity is a primary outcome of SAR and QSAR studies.

For PEX14 inhibitors based on the pyrazolo[4,3-c]pyridine scaffold, the basicity of the substituent at the N-1 position was identified as a key determinant of binding affinity. acs.org This suggests that electrostatic or hydrogen bonding interactions involving this substituent are critical. In contrast, the hydrogen bond donor or acceptor capabilities of these substituents showed a weaker correlation. acs.org

For carbonic anhydrase inhibitors, the presence of the sulfonamide group is the most critical descriptor for activity, as it is directly involved in the inhibition mechanism. mdpi.com Other descriptors related to the size, shape, and electronic properties of substituents on the pyrazolo[4,3-c]pyridine ring would modulate the selectivity towards different CA isoforms.

In Silico Pharmacokinetic Predictions (e.g., ADMET) for Optimized Design

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the design process. researchgate.netsciencescholar.us

For derivatives of pyrazolo[4,3-c]pyridine, computational tools can be used to predict a range of essential ADMET properties to guide the design of optimized compounds. While specific data for this compound is not available, the general approach involves evaluating parameters such as those listed in the table below. For example, studies on related pyrazolopyrimidine scaffolds have used in silico ADMET predictions to assess their drug-likeness and pharmacokinetic suitability. nih.govresearchgate.net These analyses often involve checking for compliance with established guidelines like Lipinski's Rule of Five and Veber's rule to estimate oral bioavailability. sciencescholar.usresearchgate.net

ADMET ParameterSignificance in Optimized Design
A bsorption (e.g., Solubility, Permeability)Predicts how well the compound is absorbed, for instance, from the gut into the bloodstream. Poor solubility or permeability can lead to low bioavailability.
D istribution (e.g., Blood-Brain Barrier Penetration, Plasma Protein Binding)Indicates where the compound travels in the body. Important for targeting specific organs (e.g., the brain) or avoiding unwanted accumulation.
M etabolism (e.g., Cytochrome P450 inhibition)Predicts how the body chemically modifies the compound. Inhibition of key metabolic enzymes can lead to drug-drug interactions.
E xcretion (e.g., Renal clearance)Indicates how the compound is eliminated from the body.
T oxicity (e.g., Cardiotoxicity, Mutagenicity)Predicts the potential for the compound to cause harmful effects. Early prediction helps in designing safer molecules.

By computationally screening for these properties, chemists can prioritize the synthesis of derivatives of this compound that not only have high target potency but also possess favorable drug-like properties, increasing the likelihood of success in later developmental stages.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Extensive searches of scientific literature and chemical databases did not yield any specific Density Functional Theory (DFT) studies conducted on the compound this compound. Therefore, no data on its electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or molecular electrostatic potential (MEP), is available. Similarly, detailed findings regarding its reactivity based on DFT calculations could not be located.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

No research articles or data pertaining to Molecular Dynamics (MD) simulations of this compound were found in the available scientific literature. Consequently, there is no information on the dynamic behavior of this specific molecule or the stability of any of its potential complexes derived from MD simulation studies.

Advanced Research Directions and Applications

Fragment-Based Drug Discovery (FBDD) Leveraging the Pyrazolo[4,3-c]pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying and developing novel drug leads. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. The pyrazolo[4,3-c]pyridine scaffold is particularly well-suited for FBDD due to its heterocyclic nature and its ability to be chemically modified at multiple positions, allowing for the systematic exploration of chemical space to optimize binding affinity and selectivity. rsc.orgrsc.org

A key aspect of successful FBDD is the ability to elaborate on initial fragment hits to develop more potent and drug-like molecules. Research has demonstrated that the pyrazolo[3,4-c]pyridine scaffold can be selectively functionalized at various positions, including the N-1, N-2, C-3, C-5, and C-7 atoms. rsc.orgrsc.org This "vectorial functionalization" allows for the controlled growth of the fragment in different directions to better fit the target's binding pocket. rsc.org For instance, techniques like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination have been employed to introduce diverse substituents onto the core scaffold. rsc.orgrsc.org This strategic elaboration of the pyrazolo[4,3-c]pyridine core is instrumental in transforming low-affinity fragments into high-potency lead compounds.

Development of Pyrazolo[4,3-c]pyridin-3-ol Derivatives as Chemical Probes

Chemical probes are essential tools for elucidating the biological functions of proteins and validating new drug targets. Pyrazolo[4,3-c]pyridin-3-ol derivatives are being developed as chemical probes to investigate various biological pathways. For example, derivatives of the related pyrazolo[4,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. nih.govmdpi.com

Structure-activity relationship (SAR) studies on these derivatives have revealed that modifications to the scaffold can significantly impact their inhibitory activity and selectivity against different CA isoforms. nih.gov For instance, the introduction of specific linkers and substituents has been shown to enhance the inhibitory potency against certain human carbonic anhydrase isoforms. nih.govmdpi.com These findings underscore the potential of pyrazolo[4,3-c]pyridin-3-ol derivatives to be developed into selective chemical probes for studying the roles of specific CAs in health and disease.

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[4,3-c]pyridine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the study of pyrazolo[4,3-c]pyridine derivatives is no exception. nih.govnih.gov Computational approaches, including molecular docking and pharmacophore modeling, are being used to predict the binding of these compounds to their biological targets and to guide the design of new, more potent inhibitors. nih.govnih.gov

For example, computer-aided drug design (CADD) has been instrumental in the development of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. nih.gov By employing techniques like scaffold hopping and analyzing the structural features of known inhibitors, researchers have been able to design and synthesize novel pyrazolo[3,4-b]pyridine derivatives with significant inhibitory activity. nih.gov Furthermore, AI and ML algorithms can analyze large datasets from high-throughput screening to identify promising hit compounds and predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby accelerating the drug development process. nih.govnih.gov

Design of Multi-Target Directed Ligands Based on the Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. The versatile pyrazolo[4,3-c]pyridine scaffold is an attractive core for the design of such MTDLs.

For instance, researchers have designed and synthesized pyrazolo[3,4-d]pyrimidine-based compounds that act as dual inhibitors of histone deacetylases (HDAC) and topoisomerase II (Topo II), two important targets in cancer therapy. researchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives have been developed with dual activities, inhibiting vascular remodeling and promoting vasodilation, offering a promising approach for the treatment of pulmonary arterial hypertension. nih.gov The ability to functionalize the pyrazolo[4,3-c]pyridine scaffold at multiple positions allows for the incorporation of different pharmacophores, each targeting a specific biological molecule, within a single compound.

Innovative Synthetic Methodologies for Enhanced Diversity and Scalability

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the pyrazolo[4,3-c]pyridine scaffold. Researchers are continuously working on new methodologies to create a wider range of derivatives and to produce these compounds on a larger scale.

Recent advancements include the development of cascade reactions that allow for the rapid construction of the pyrazolo[3,4-b]pyridine framework from readily available starting materials. nih.gov For example, a switchable synthesis strategy using C≡C bond activation has been reported for the creation of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov Other innovative approaches involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields. rsc.org These new synthetic routes not only enhance the chemical diversity of the pyrazolo[4,3-c]pyridine library but also provide more scalable and cost-effective ways to produce promising drug candidates.

Investigation of Novel Biological Targets for 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

While the pyrazolo[4,3-c]pyridine scaffold has been explored for its activity against a variety of known targets, research is ongoing to identify novel biological targets for derivatives like this compound. This involves screening these compounds against a broad range of biological assays and using techniques like chemical proteomics to identify their protein binding partners.

Derivatives of the closely related pyrazolo[4,3-c]pyridine scaffold have shown activity against a diverse set of targets, including protein kinases, enzymes involved in inflammatory pathways, and protein-protein interactions. acs.orgnih.goveurekaselect.com For example, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for the survival of trypanosomal parasites. acs.org The broad biological activity of this scaffold suggests that this compound and its derivatives may have untapped therapeutic potential against a range of diseases, and further investigation is warranted to uncover these novel targets.

Conclusion

Summary of Key Research Findings and Advancements

Investigations into the broader family of pyrazolo[4,3-c]pyridines and their isomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]quinolines, have revealed a wealth of biological activities. A significant body of research has been dedicated to the synthesis of various derivatives of these core structures. For instance, methods for creating trifluoromethyl-substituted pyrazolo[4,3-c]pyridines have been developed, a notable advancement given that the introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates. uni.lu

Furthermore, derivatives of the related pyrazolo[4,3-c]quinoline scaffold have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These studies have demonstrated that certain analogs can inhibit the production of nitric oxide (NO), a key mediator in inflammation. nih.gov This line of inquiry has led to the identification of structure-activity relationships (SAR), providing a roadmap for the design of more potent anti-inflammatory agents. nih.gov

In a distinct therapeutic area, pyrazolo[4,3-c]pyridine derivatives have been identified as pioneering inhibitors of the PEX14–PEX5 protein-protein interaction, which is crucial for the survival of trypanosomal parasites. bldpharm.com This discovery has opened a new avenue for the development of drugs against neglected tropical diseases like Chagas disease and African sleeping sickness. bldpharm.com The pyrazolo[4,3-c]pyridine scaffold has been described as an attractive framework in medicinal chemistry due to its diverse biological activities, which also include potential anticancer effects and the inhibition of various enzymes. nih.govbldpharm.comnih.gov

Identification of Remaining Challenges and Knowledge Gaps

The most significant knowledge gap identified is the dearth of specific research on 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol itself. While its constituent parts—the pyrazolo[4,3-c]pyridine core, the chloro substituent, and the hydroxyl group—are common in medicinal chemistry, their specific combination in this arrangement has not been a major focus of published research. The biological activities and therapeutic potential of this precise molecule remain largely unexplored.

Challenges in the field include the development of versatile and efficient synthetic routes to specifically and selectively functionalize the pyrazolo[4,3-c]pyridine core. While methods like the Gould-Jacobs reaction exist for creating related structures, they may have limitations in terms of the accessible substituents. nih.gov The synthesis of specific isomers and the introduction of substituents at desired positions can be complex, requiring multi-step procedures.

Furthermore, while various biological activities have been reported for analogs, a comprehensive understanding of the mechanism of action for many of these compounds is still developing. For instance, while some pyrazolo[4,3-c]quinolines are known to inhibit NO production, the precise molecular targets and pathways involved may not be fully elucidated. nih.gov

Future Research Directions for this compound and its Analogs

Given the promising activities of its analogs, future research on This compound should prioritize its synthesis and subsequent biological evaluation. An initial step would be to develop and optimize a synthetic pathway to produce the compound in sufficient quantities for screening.

Based on the activities of related compounds, several research directions can be proposed:

Anti-inflammatory and Anticancer Screening: Drawing from the established anti-inflammatory and potential anticancer activities of the pyrazolo[4,3-c]quinoline and pyrazolo[4,3-c]pyridine scaffolds, This compound should be evaluated in relevant in vitro assays. nih.govnih.gov

Enzyme Inhibition Assays: The core structure is known to be a versatile scaffold for enzyme inhibitors. Screening against a panel of kinases, a common target for this class of compounds, could reveal novel inhibitory activities.

Antiparasitic Activity: Following the discovery of pyrazolo[4,3-c]pyridines as trypanocidal agents, investigating the activity of This compound against various parasites, including Trypanosoma species, would be a logical and potentially fruitful endeavor. bldpharm.com

Structural Optimization: Should initial screenings reveal any biological activity, subsequent research should focus on structural optimization. This would involve the synthesis of analogs with modifications to the chloro and hydroxyl groups, as well as substitutions at other positions of the heterocyclic core, to establish a clear structure-activity relationship. One study has already highlighted that further structural optimization of pyrazolo[4,3-c]quinoline derivatives is an ongoing effort. nih.gov

Potential Impact on Drug Discovery and Medicinal Chemistry

The pyrazolo[4,3-c]pyridine scaffold is firmly established as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The exploration of underrepresented derivatives like This compound has the potential to unlock new therapeutic applications.

The successful development of this compound or its optimized analogs could lead to:

Novel Drug Candidates: If potent and selective biological activity is discovered, this could lead to the development of new drug candidates for a range of diseases, from inflammatory disorders to cancer and infectious diseases.

New Chemical Probes: Even if not developed into a drug, a biologically active derivative could serve as a valuable chemical probe to study biological pathways and validate new drug targets.

Expansion of Chemical Space: The synthesis and characterization of This compound and its analogs would expand the known chemical space around the pyrazolo[4,3-c]pyridine core, providing medicinal chemists with a richer palette of building blocks for future drug discovery programs.

Q & A

Q. What are the common synthetic routes for 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol?

The compound is typically synthesized via multi-step reactions involving Pd-catalyzed cross-coupling and cyclization. For example, pyridyl-substituted analogs are prepared by reacting 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde derivatives with PdCl₂(PPh₃)₂ under microwave irradiation (80–100°C, 1–2 hours). Subsequent purification via column chromatography (e.g., ethyl acetate/hexane) yields chlorinated pyrazolo-pyridines . Alternative routes include Mannich reactions to introduce functional groups, such as coupling with diaza-crown ethers under basic conditions (yield: 98%) .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : For structural confirmation (e.g., ¹H and ¹³C NMR verify aromatic protons and carbon environments).
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS matches calculated/observed values) .
  • X-ray powder diffraction (XRPD) : Resolves crystalline structure and polymorphism, critical for reproducibility .
  • Melting point analysis : Validates purity (e.g., derivatives like 4b and 4c have distinct melting points: 122–123°C and 91–92°C, respectively) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of pyrazolo[4,3-c]pyridine derivatives?

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. For instance, coupling 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde with PdCl₂(PPh₃)₂ under microwave conditions (80°C, 1 hour) achieves yields >50%, compared to <40% with conventional heating. Key parameters include solvent choice (DMF enhances dipole interactions) and catalyst loading (0.5–1.0 mol% Pd) .

Q. What strategies resolve conflicting spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts or MS fragmentation) can arise from impurities or tautomerism. Mitigation strategies:

  • Multi-technique validation : Cross-check NMR, MS, and XRPD data .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
  • Recrystallization : Purify intermediates to eliminate byproducts (e.g., column chromatography with silica gel) .

Q. How do substituents introduced via Mannich reactions affect reactivity?

Mannich reactions functionalize the pyrazole core, enhancing solubility or bioactivity. For example, coupling 4-Chloro-2-(1H-pyrazol-3-yl)phenol with diaza-18-crown-6 under basic conditions introduces NCH₂N-linked groups, improving metal ion binding (e.g., for catalytic studies). Reaction optimization (pH 8–9, 25–50°C) minimizes side products .

Q. What safety protocols are critical during synthesis?

  • PPE : Gloves (nitrile), lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (e.g., DMF, HCl) .
  • Spill management : Neutralize acids/bases and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.